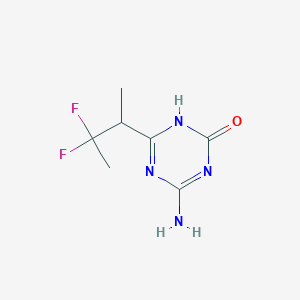
2-Cyclopentyl-3-methylcyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-3-methylcyclopropane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentyl group attached to a cyclopropane ring, which is further substituted with a methyl group and an aldehyde functional group. The molecular formula of this compound is C10H16O.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-3-methylcyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 3-methylcyclopropanecarboxaldehyde. The reaction is typically carried out in an inert atmosphere using anhydrous solvents to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other organometallic methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: 2-Cyclopentyl-3-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), electrophiles
Major Products Formed:
Oxidation: 2-Cyclopentyl-3-methylcyclopropane-1-carboxylic acid
Reduction: 2-Cyclopentyl-3-methylcyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives
科学的研究の応用
2-Cyclopentyl-3-methylcyclopropane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclopentyl-3-methylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopropane ring’s strained structure may also contribute to its reactivity and interactions with biological molecules.
類似化合物との比較
Cyclopentylcyclopropane: Lacks the methyl and aldehyde substituents.
3-Methylcyclopropanecarboxaldehyde: Lacks the cyclopentyl group.
Cyclopentylmethanol: Contains a hydroxyl group instead of an aldehyde.
Uniqueness: 2-Cyclopentyl-3-methylcyclopropane-1-carbaldehyde is unique due to its specific combination of a cyclopentyl group, a methyl-substituted cyclopropane ring, and an aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H16O |
|---|---|
分子量 |
152.23 g/mol |
IUPAC名 |
2-cyclopentyl-3-methylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-7-9(6-11)10(7)8-4-2-3-5-8/h6-10H,2-5H2,1H3 |
InChIキー |
SNVFXIASVAMMCL-UHFFFAOYSA-N |
正規SMILES |
CC1C(C1C2CCCC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13192822.png)
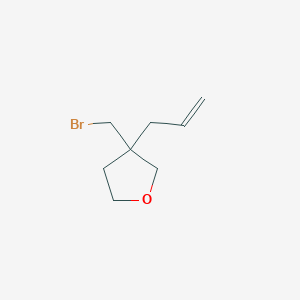
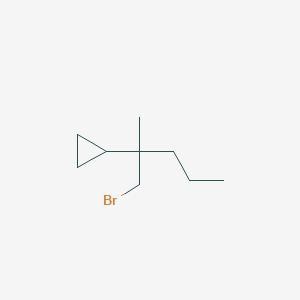
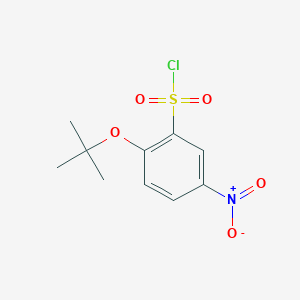
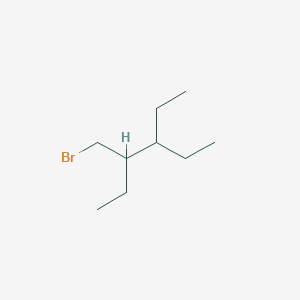
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]propyl}piperazine](/img/structure/B13192869.png)
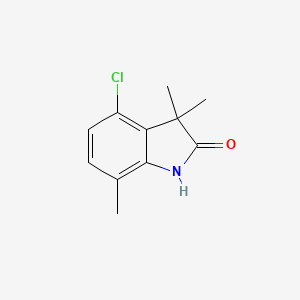
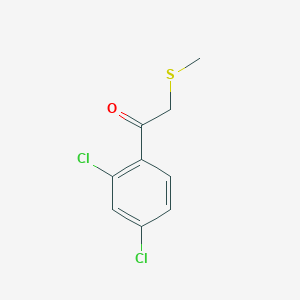

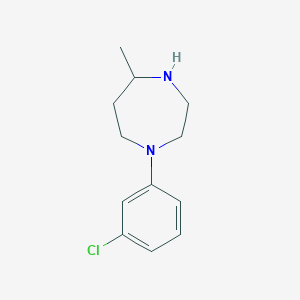
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)

